molecular formula C8H5BrF5N B1414213 5-Bromo-2-difluoromethyl-3-(trifluoromethyl)aniline CAS No. 1804896-79-4

5-Bromo-2-difluoromethyl-3-(trifluoromethyl)aniline

Cat. No.: B1414213
CAS No.: 1804896-79-4
M. Wt: 290.03 g/mol
InChI Key: QVBIHHCSUKRPPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves introducing the bromine, difluoromethyl, and trifluoromethyl substituents onto aniline. Specific synthetic routes may vary, but one common method is the nucleophilic aromatic substitution (SNAr) reaction. Researchers have reported various synthetic approaches in the literature .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions. Researchers have explored its reactivity in the context of medicinal chemistry, material science, and organic synthesis .


Physical and Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately :
  • Density : The density of the compound is .
  • Refractive Index : The refractive index at 20°C is .

Future Directions

: Sigma-Aldrich. “2-Bromo-5-(trifluoromethyl)aniline.” Link

Properties

IUPAC Name

5-bromo-2-(difluoromethyl)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF5N/c9-3-1-4(8(12,13)14)6(7(10)11)5(15)2-3/h1-2,7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBIHHCSUKRPPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C(F)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401184641
Record name Benzenamine, 5-bromo-2-(difluoromethyl)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401184641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1804896-79-4
Record name Benzenamine, 5-bromo-2-(difluoromethyl)-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1804896-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 5-bromo-2-(difluoromethyl)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401184641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-difluoromethyl-3-(trifluoromethyl)aniline
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5-Bromo-2-difluoromethyl-3-(trifluoromethyl)aniline
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5-Bromo-2-difluoromethyl-3-(trifluoromethyl)aniline
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Reactant of Route 5
5-Bromo-2-difluoromethyl-3-(trifluoromethyl)aniline
Reactant of Route 6
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5-Bromo-2-difluoromethyl-3-(trifluoromethyl)aniline

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